molecular formula C7H9NO2 B2430020 4-(2-Oxocyclobutyl)azetidin-2-one CAS No. 2137737-61-0

4-(2-Oxocyclobutyl)azetidin-2-one

Cat. No.: B2430020
CAS No.: 2137737-61-0
M. Wt: 139.154
InChI Key: LIWYFVJONSIWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Oxocyclobutyl)azetidin-2-one” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is an oil-like substance at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10) . This indicates that the molecule consists of a four-membered azetidine ring attached to a cyclobutyl group with a carbonyl group .


Physical and Chemical Properties Analysis

“this compound” is an oil-like substance at room temperature . It has a molecular weight of 139.15 .

Scientific Research Applications

  • Synthetic Utility and Transformation :

    • The compound has been synthesized as a stable crystalline solid and serves as a synthetic equivalent for related structures. This synthesis process involves steps such as photopyridone formation, catalytic hydrogenation, and deblocking of protecting groups (Katagiri et al., 1984); (Kaneko et al., 1986).
    • Azetidin-2-ones have been used as building blocks in organic synthesis, particularly for the preparation of mono- and spirocyclic β-lactams, which are valuable for synthesizing biologically relevant target structures (Dao Thi et al., 2016).
  • Biological and Medicinal Applications :

    • N-Substituted azetidin-2-ones demonstrated potential as antibiotic enhancers and antiviral agents, showing moderate inhibitory activity against human coronaviruses and influenza A virus (Głowacka et al., 2021).
    • Azetidin-2-ones have shown significant utility in creating various biologically active molecules, including antibiotics, enzyme inhibitors, anticancer agents, and cholesterol absorption inhibitors (Singh et al., 2008); (Ghuge & Murumkar, 2018).
  • Synthetic Strategies and Chemistries :

    • Studies have explored various synthetic strategies for azetidin-2-ones, including the use of gold-catalyzed intermolecular oxidation of alkynes, which is a method to generate structurally diverse azetidines (Ye et al., 2011).
    • Azetidin-2-ones have been employed in cyclization reactions, showcasing their utility in forming new ring systems, such as the carbopenam ring system (Aida et al., 1979).
  • Antimicrobial Potential :

    • Some derivatives of azetidin-2-ones have exhibited antimicrobial properties against a range of pathogens, including resistant bacteria. This highlights their potential in addressing the challenge of antibiotic resistance (Broccolo et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Azetidines, including “4-(2-Oxocyclobutyl)azetidin-2-one”, could potentially be used in the synthesis of new chemical entities exhibiting a variety of activities . Recent advances in the chemistry and reactivity of azetidines provide an outlook on future directions, highlighting improvements and the discovery of new reaction protocols .

Properties

IUPAC Name

4-(2-oxocyclobutyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWYFVJONSIWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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